molecular formula C19H17FN2OS B2589909 1-(4-fluorobenzoyl)-2,2-dimethyl-4-(3-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione CAS No. 1224001-56-2

1-(4-fluorobenzoyl)-2,2-dimethyl-4-(3-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione

Cat. No.: B2589909
CAS No.: 1224001-56-2
M. Wt: 340.42
InChI Key: YCQFLFHIBDPWSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorobenzoyl)-2,2-dimethyl-4-(3-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by its unique structure, which includes a fluorobenzoyl group, a dimethyl group, and a methylphenyl group attached to an imidazole ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-(4-fluorobenzoyl)-2,2-dimethyl-4-(3-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of aniline derivatives with 4-fluorobenzoyl chloride using copper triflate as a catalyst . This reaction is typically carried out under mild conditions, and the catalyst can be recovered and reused without loss of activity. Another approach involves the microwave-assisted synthesis of hydrazides, followed by acylation with 4-fluorobenzoyl chloride . This method offers the advantage of reduced reaction times and improved yields.

Chemical Reactions Analysis

1-(4-fluorobenzoyl)-2,2-dimethyl-4-(3-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also participate in nucleophilic substitution reactions, where the fluorobenzoyl group can be replaced by other nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial activity . The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug development. . Additionally, it is used in the industrial production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzoyl)-2,2-dimethyl-4-(3-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione involves its interaction with specific molecular targets. The compound is known to inhibit bacterial cell division by targeting the FtsZ protein, which is essential for bacterial cytokinesis . This inhibition disrupts the formation of the bacterial cell wall, leading to cell death. The compound’s ability to interact with other enzymes and receptors also contributes to its biological activity.

Comparison with Similar Compounds

1-(4-fluorobenzoyl)-2,2-dimethyl-4-(3-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione can be compared with other imidazole derivatives, such as benzimidazole and indole derivatives . While these compounds share a similar core structure, the presence of different functional groups imparts unique properties to each compound. For example, benzimidazole derivatives are known for their broad-spectrum antimicrobial activity, while indole derivatives have been studied for their anticancer properties. The fluorobenzoyl group in this compound enhances its ability to interact with specific biological targets, making it a unique and valuable compound in scientific research.

Properties

IUPAC Name

[2,2-dimethyl-4-(3-methylphenyl)-5-sulfanylideneimidazol-1-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2OS/c1-12-5-4-6-14(11-12)16-18(24)22(19(2,3)21-16)17(23)13-7-9-15(20)10-8-13/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCQFLFHIBDPWSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(N(C2=S)C(=O)C3=CC=C(C=C3)F)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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